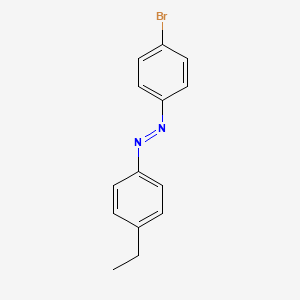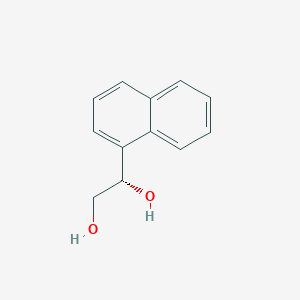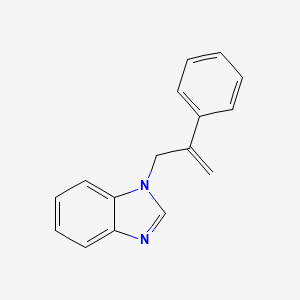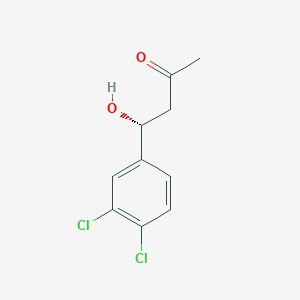
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- is a chiral compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. The compound’s unique structure, featuring a hydroxyl group and dichlorophenyl moiety, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- can be achieved through several synthetic routes. One common method involves the use of biocatalysis, where functional microorganisms and biocatalysts are employed to convert synthetic chemicals into chiral intermediates with high enantio-, chemo-, and regio-selectivities . This method is favored for its environmental benefits and high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell or isolated enzyme systems. These biocatalytic systems are utilized to produce complex molecules, including high-value-added chemicals and drug intermediates . The reactions are typically conducted at atmospheric pressure and ambient temperature, minimizing the risk of racemization, isomerization, and other side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and dichlorophenyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butanone, 3-(3,4-dichlorophenyl)-
- 4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone
Uniqueness
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- is unique due to its chiral nature and the presence of both a hydroxyl group and a dichlorophenyl moiety. These features contribute to its high selectivity and reactivity in various chemical and biological processes.
Propiedades
Número CAS |
645401-55-4 |
|---|---|
Fórmula molecular |
C10H10Cl2O2 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
(4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5,10,14H,4H2,1H3/t10-/m1/s1 |
Clave InChI |
KHZGWVCUAPPPEB-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)O |
SMILES canónico |
CC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


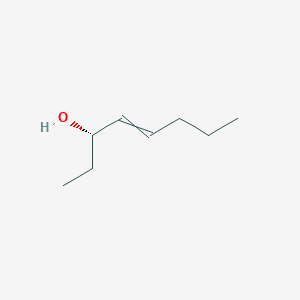
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
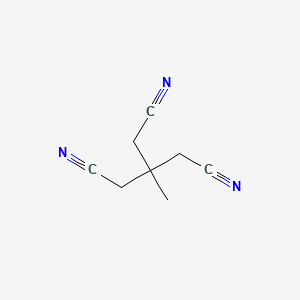
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
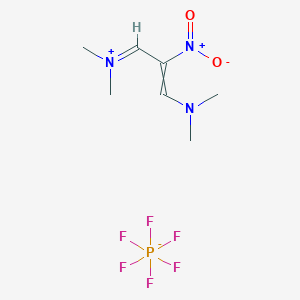
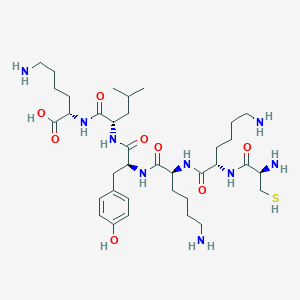

![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
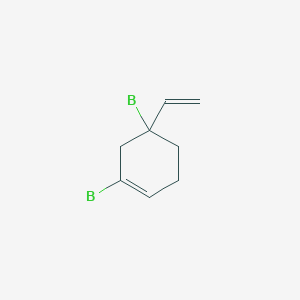
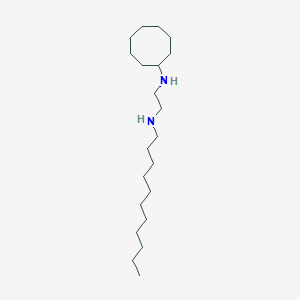
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
